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Abstract

1-Methylpiperidine-4-carboxamide is a heterocyclic organic compound featuring a core
piperidine scaffold, a structure of significant interest in medicinal chemistry and drug
development. While direct, extensive pharmacological data on 1-Methylpiperidine-4-
carboxamide itself is limited in publicly accessible literature, the piperidine-4-carboxamide
moiety serves as a foundational structural framework for a diverse array of biologically active
molecules. This technical guide synthesizes the current understanding of this scaffold's
capabilities by examining the well-documented mechanisms of action of its derivatives. By
analyzing these related compounds, we can infer the putative biological targets and pathways
for 1-Methylpiperidine-4-carboxamide. This guide explores its potential roles in enzyme
inhibition, G-protein coupled receptor (GPCR) modulation, and neurotransmitter transporter
interactions, providing researchers and drug development professionals with a comprehensive
overview of the scaffold's therapeutic potential.

Introduction: The Piperidine-4-Carboxamide
Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found
in pharmaceuticals and natural alkaloids.[1] Its chair-like, three-dimensional conformation
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allows for the precise spatial orientation of substituents, making it an ideal building block for
designing molecules that can interact with complex biological targets. The 1-methyl and 4-
carboxamide substitutions on this core structure provide key physicochemical properties:

o 1-Methyl Group: The tertiary amine at the N1 position is basic (pKa ~8-9), meaning it is
typically protonated at physiological pH. This positive charge is crucial for forming ionic
interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

e 4-Carboxamide Group: The carboxamide moiety at the C4 position is a versatile functional
group capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor
(via the carbonyl oxygen). This allows for multiple points of interaction within a target's active
site, enhancing binding affinity and specificity.

These features make the 1-Methylpiperidine-4-carboxamide scaffold a privileged structure
for engaging with a wide range of biological targets. This guide will explore the most prominent
mechanisms of action identified through the study of its derivatives.

Table 1: Physicochemical Properties of 1-

Methvlpineridine-4-carl id

Property Value Source
Molecular Formula C7H14N20 PubChem CID: 339011[2]
Molecular Weight 142.20 g/mol PubChem CID: 339011[2]

1-methylpiperidine-4-
IUPAC Name ) PubChem CID: 339011[2]
carboxamide

CAS Number 62718-28-9 PubChem CID: 339011[2]
Topological Polar Surface Area  46.3 A2 PubChem CID: 339011[2]
Predicted LogP -0.4 PubChem CID: 339011[2]

Putative Mechanism 1: Enzyme Inhibition

The piperidine-4-carboxamide scaffold has proven to be a highly effective framework for the
design of potent and selective enzyme inhibitors. The core structure serves as an anchor,
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allowing for functionalization at various positions to achieve high-affinity binding to enzyme
active sites.[3]

Targeting Pathogen Proteasomes: An Anti-Infective
Strategy

A compelling application of this scaffold is in the development of anti-malarial agents.
Derivatives of piperidine carboxamide have been identified as potent, reversible, and species-
selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), specifically
targeting the chymotrypsin-like activity of the B5 subunit.[4]

Causality: The proteasome is essential for the parasite’s life cycle, and its inhibition leads to
cell death.[4] The piperidine carboxamide derivatives fit into a previously unexplored pocket at
the interface of the 35, 6, and (33 subunits, distal from the catalytic threonine residue. This
non-covalent binding mode is responsible for the observed species selectivity, as the
corresponding pocket in human proteasomes has a different architecture.[4]

Experimental Validation: Fluorogenic Proteasome Inhibition Assay

This assay quantifies the inhibitory activity of a compound by measuring the reduction in the
cleavage of a fluorogenic substrate.

Protocol:

o Reagent Preparation:
o Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA.
o Enzyme: Purified P. falciparum 20S proteasome.

o Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) dissolved in
DMSO.

o Test Compound: 1-Methylpiperidine-4-carboxamide derivative dissolved in DMSO to
create a dilution series.

o Assay Procedure:
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[e]

In a 96-well black microplate, add the test compound dilutions.

o Add the purified Pf20S proteasome to all wells except the negative control.

o Pre-incubate the plate to allow the compound to bind to the enzyme.

o Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to all wells.

o Immediately measure the fluorescence intensity over time using a plate reader (Excitation:
~380 nm, Emission: ~460 nm).

o Data Analysis:
o Calculate the rate of reaction (slope of fluorescence vs. time).

o Normalize the rates relative to positive (enzyme + DMSQO) and negative (no enzyme)
controls.

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a dose-response curve to determine the ICso value.[3]

Diagram 1: Workflow for a Fluorogenic Enzyme
Inhibition Assay
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Caption: A generalized workflow for determining the ICso of an inhibitor.
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Inhibition of Bacterial Enzymes

Derivatives of the piperidine scaffold have also been investigated as inhibitors of essential
bacterial enzymes. One notable target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase
(MenA) from Mycobacterium tuberculosis.[5] MenA is a critical enzyme in the menaquinone
biosynthetic pathway, which is essential for the bacterium's electron transport chain and long-
term survival.[5]

Causality: The piperidine moiety often serves as a basic amine anchor, while modifications to
the carboxamide and other positions on the ring allow the molecule to occupy hydrophobic
pockets within the MenA active site, disrupting its catalytic function.

Putative Mechanism 2: G-Protein Coupled Receptor
(GPCR) Antagonism

The piperidine-4-carboxamide scaffold is a key component in several potent and selective
GPCR antagonists.

CCR5 Antagonism for Anti-HIV Therapy

A significant finding is the development of novel piperidine-4-carboxamide derivatives as potent
C-C chemokine receptor type 5 (CCR5) inhibitors.[6] CCRS5 is a co-receptor used by the most
common strains of HIV-1 to enter host T-cells. By blocking this receptor, these compounds
prevent viral entry.

Causality: The design of these inhibitors was based on a pharmacophore model where the
protonated piperidine nitrogen interacts with key acidic residues in the transmembrane domain
of CCR5. The carboxamide and other appended groups engage in hydrophobic and hydrogen
bonding interactions within the receptor pocket, leading to high-affinity binding.[6] Compounds
developed from this scaffold have shown anti-HIV-1 activity with ICso values in the nanomolar
range, comparable to the approved drug Maraviroc.[6]

Table 2: Biological Activity of Representative Piperidine-
4-Carboxamide Derivatives
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Compound ID Target Assay Type Potency (ICso) Source
Calcium Eur. J. Med.
169 Human CCR5 o 25.73 nM
Mobilization Chem.[6]
] Calcium Eur. J. Med.
16i Human CCR5 o 25.53 nM
Mobilization Chem.[6]
Single Cycle Eur. J. Med.
169 HIV-1 (NL4.3) o 73.01 nM
Antiviral Chem.[6]
] Single Cycle Eur. J. Med.
16i HIV-1 (NL4.3) o 94.10 nM
Antiviral Chem.[6]
Receptor o
Zavegepant CGRP Receptor ) - Wikipedia[7]
Antagonist

Note: Zavegepant contains a 1-methylpiperidin-4-yl group as part of a larger, more complex
structure.[7]

Putative Mechanism 3: Modulation of CNS Targets

The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable core for
CNS-acting drugs. Derivatives have shown activity at key neurological targets, including
neurotransmitter transporters and sigma receptors.

Dopamine Reuptake Inhibition

A study of various piperidine-4-carboxamide derivatives demonstrated their potential as potent
dopamine reuptake inhibitors.[8] The dopamine transporter (DAT) is responsible for clearing
dopamine from the synaptic cleft, thereby terminating its signal. Inhibition of DAT increases
synaptic dopamine levels, a mechanism utilized by drugs for conditions like ADHD and
depression, but also a property of psychostimulants.

Causality: The protonated 1-methylpiperidine nitrogen is a classic pharmacophore that mimics
the amine of dopamine, allowing it to bind to the transporter's central binding site. The rest of
the molecule can then engage with surrounding hydrophobic and polar pockets to increase
affinity and modulate the transporter's conformational state, blocking dopamine reuptake. The
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same study also noted that these derivatives possess analgesic properties, suggesting a
complex downstream effect of their primary mechanism.[8]

Diagram 2: Putative Synaptic Action of a DAT Inhibitor
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Caption: Inhibition of DAT by a piperidine derivative blocks dopamine reuptake.

Sigma-1 (o1) Receptor Modulation
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The sigma-1 receptor is an intracellular chaperone protein implicated in various neurological
processes and diseases.[9] The piperidine scaffold is a well-established core for sigma-1
receptor ligands. Structure-activity relationship studies have shown that subtle modifications to
the piperidine core can switch selectivity between the sigma-1 receptor and the dopamine D4
receptor.[9]

Causality: Both receptors possess binding sites that accommodate a basic nitrogen and
adjacent hydrophobic groups. The 1-methyl group of 1-methylpiperidine derivatives can form
favorable lipophilic interactions within the sigma-1 binding pocket, contributing to high affinity.
[10] This highlights the scaffold's tunability, where small chemical changes can redirect the
molecule to different biological targets.

Conclusion and Future Directions

While 1-Methylpiperidine-4-carboxamide is primarily utilized as a synthetic building block, the
extensive body of research on its derivatives provides a strong, evidence-based foundation for
predicting its potential mechanisms of action. The recurring themes of enzyme inhibition,
GPCR antagonism, and CNS target modulation demonstrate the remarkable versatility of this
scaffold.

For researchers, scientists, and drug development professionals, 1-Methylpiperidine-4-
carboxamide represents a promising starting point. Future research should focus on direct
biological screening of the parent compound and the rational design of new derivatives to
optimize potency and selectivity for specific targets. The insights gathered from studies on its
analogs, as outlined in this guide, provide a clear roadmap for exploring its full therapeutic
potential, from developing novel anti-infectives to pioneering new treatments for neurological
disorders and HIV.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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